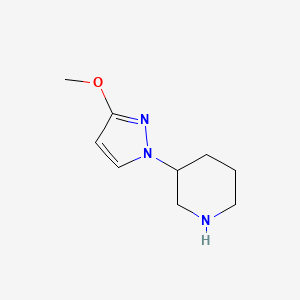

3-(3-Methoxy-1H-pyrazol-1-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15N3O |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-(3-methoxypyrazol-1-yl)piperidine |

InChI |

InChI=1S/C9H15N3O/c1-13-9-4-6-12(11-9)8-3-2-5-10-7-8/h4,6,8,10H,2-3,5,7H2,1H3 |

InChI Key |

CCEVGQKUDBZXHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN(C=C1)C2CCCNC2 |

Origin of Product |

United States |

Structural and Conformational Analysis of 3 3 Methoxy 1h Pyrazol 1 Yl Piperidine

Detailed Molecular Architecture and Regioisomeric Considerations

The molecular framework of 3-(3-Methoxy-1H-pyrazol-1-yl)piperidine is characterized by the union of two distinct heterocyclic systems: a saturated six-membered piperidine (B6355638) ring and an aromatic five-membered pyrazole (B372694) ring. The specific arrangement and connectivity of these moieties, along with the positioning of the methoxy (B1213986) substituent, define the compound's fundamental chemical identity.

The core structure of this compound involves a covalent bond between the nitrogen atom at position 1 (N-1) of the pyrazole ring and the carbon atom at position 3 (C-3) of the piperidine ring. The pyrazole ring itself is substituted with a methoxy group (-OCH₃) at its C-3 position. This specific connectivity distinguishes it from other potential isomers.

Regioisomerism is a key consideration in the synthesis and characterization of this compound. The substitution pattern on the pyrazole ring can vary, leading to different constitutional isomers. For instance, the methoxy group could potentially be located at the C-5 position, which would result in the regioisomer 3-(5-methoxy-1H-pyrazol-1-yl)piperidine. The relative stability and prevalence of these tautomeric forms of the pyrazole precursor can influence the final product in a chemical synthesis. mdpi.comresearchgate.net The electronic properties of the substituents on the pyrazole ring are known to affect the tautomeric equilibrium. researchgate.net

| Compound Name | Molecular Structure | Key Feature |

| This compound |  | Methoxy group at the C-3 position of the pyrazole ring. |

| 3-(5-Methoxy-1H-pyrazol-1-yl)piperidine |  | Methoxy group at the C-5 position of the pyrazole ring (Regioisomer). |

Note: The images in the table are illustrative representations.

The substitution of the pyrazolyl group at the C-3 position of the piperidine ring introduces a stereocenter. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-3-(3-methoxy-1H-pyrazol-1-yl)piperidine and (S)-3-(3-methoxy-1H-pyrazol-1-yl)piperidine.

This chirality is a critical aspect of its molecular structure, as enantiomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. The three-dimensional arrangement of the pyrazolyl substituent is crucial for molecular recognition processes. The development of chiral piperidine scaffolds is a significant area in drug design, as the introduction of a chiral center can enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net The synthesis of enantiomerically pure forms of such compounds is often a key objective in medicinal chemistry to isolate the activity of a specific stereoisomer. google.comgoogleapis.com

Conformational Preferences of the Piperidine Ring System

Saturated six-membered rings like piperidine predominantly adopt a chair conformation, which minimizes both angular and torsional strain. ias.ac.in This conformation is significantly more stable than other potential forms, such as the boat or twist-boat conformations. The piperidine ring undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature, where one chair conformer converts into another. amherst.edu In this process, all axial substituents become equatorial, and all equatorial substituents become axial.

The precise geometry of the ring, often referred to as its pucker, can be described quantitatively. While specific experimental data for this compound is not available, the puckering parameters for substituted piperidine rings generally fall within established ranges.

| Puckering Parameter | Typical Value Range for Piperidine Chair | Description |

| Total Puckering Amplitude (Q) | 0.5 - 0.6 Å | Represents the degree of non-planarity of the ring. |

| Theta (θ) | 0 - 10° or 170 - 180° | Defines the type of conformation (0° for a pure chair). |

| Phi (φ) | Variable | Describes the pseudorotational position of the pucker along the ring. |

Note: These are generalized values for substituted piperidine rings and serve as an illustrative guide.

The presence of the bulky 3-methoxy-1H-pyrazol-1-yl group at the C-3 position has a profound impact on the conformational equilibrium of the piperidine ring. In a substituted piperidine, the chair conformation that places the largest substituent in an equatorial position is generally favored to avoid unfavorable steric interactions.

When the pyrazolyl group is in an axial position, it experiences significant steric hindrance from the axial hydrogen atoms at the C-1 (N-H) and C-5 positions. These destabilizing interactions, known as 1,3-diaxial interactions, raise the energy of the axial conformer. Conversely, the equatorial conformer is substantially more stable as it minimizes these steric clashes. The energy difference between the two conformers (the A-value) for such a large group is expected to be significant, leading to a strong preference for the equatorial conformation. For comparison, even a methyl group has a strong preference for the equatorial position. nih.gov

| Conformer | Key Steric Interactions | Relative Energy (Estimated) | Population at Equilibrium (Estimated) |

| Equatorial-3-(3-methoxy-1H-pyrazol-1-yl) | Gauche interactions with the ring. | Low (More Stable) | > 95% |

| Axial-3-(3-methoxy-1H-pyrazol-1-yl) | 1,3-Diaxial interactions with axial H at N-1 and C-5. | High (Less Stable) | < 5% |

Rotation around the single bond connecting the piperidine C-3 atom and the pyrazole N-1 atom is also a key conformational consideration. This rotation is not entirely free and is governed by a rotational energy barrier. The barrier height is influenced by steric hindrance between the ortho-hydrogens of the piperidine ring (at C-2 and C-4) and the substituents on the pyrazole ring (the methoxy group and the pyrazole C-5 hydrogen).

The relative orientation of the two rings is defined by the torsional (dihedral) angle. Computational studies on similar N-aryl systems can provide insight into the likely low-energy conformations. researchgate.netnih.gov The molecule will preferentially adopt conformations that minimize steric repulsion, which typically correspond to non-planar arrangements of the two rings.

| Torsional Angle (C4-C3-N1-C5pz) | Conformation Description | Relative Energy (Illustrative) |

| ~ ±90° | Orthogonal (Perpendicular) arrangement of the rings. | Energy Minimum |

| 0° | Eclipsed conformation of piperidine C-4 and pyrazole C-5. | Rotational Barrier (Maximum) |

| 180° | Anti-planar conformation. | Rotational Barrier (Maximum) |

Note: The values presented are illustrative and based on general principles of rotational barriers in sterically hindered biaryl and N-aryl systems. nih.govmdpi.comnih.gov

Intramolecular Interactions and Their Structural Consequences

To discuss the intramolecular interactions of this compound, specific spectroscopic data (such as advanced NMR techniques) or computational modeling results for this exact molecule would be required.

Elucidation of Intramolecular Hydrogen Bonding Networks

An analysis of intramolecular hydrogen bonding would necessitate the identification of potential hydrogen bond donors and acceptors within the molecule and the geometric parameters (distances and angles) that would confirm such interactions. For this compound, the piperidine N-H group could potentially act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group could act as acceptors. However, without experimental or computational data, the presence, strength, and influence of these potential hydrogen bonds on the molecule's preferred conformation remain undetermined.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

The study of the solid-state structure of a compound is fundamental to understanding its physical properties. This analysis is contingent on obtaining a single crystal of the material suitable for X-ray diffraction.

Analysis of Crystal Packing Motifs via X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of molecules in a crystal lattice. This technique would reveal the precise bond lengths, bond angles, and torsion angles of this compound in the solid state. Furthermore, it would identify the intermolecular interactions (e.g., hydrogen bonds, C-H···π interactions) that govern the crystal packing, leading to the formation of specific motifs like chains, layers, or three-dimensional networks. A search of crystallographic databases, including the Cambridge Structural Database (CSD), did not locate a crystal structure for this compound.

Quantitative Assessment of Intermolecular Contacts using Hirshfeld Surface Analysis

An article on the advanced spectroscopic and spectrometric characterization of the chemical compound “this compound” cannot be generated at this time. A thorough search of scientific literature and chemical databases has not yielded specific experimental spectroscopic or spectrometric data for this particular compound.

Detailed research findings, including 1D and 2D Nuclear Magnetic Resonance (NMR) data, dynamic NMR studies, Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy results are not available in the public domain for this compound. The generation of a scientifically accurate and informative article, as per the requested detailed outline, is contingent upon the availability of such experimental data. Without access to primary research characterizing this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 3-(3-Methoxy-1H-pyrazol-1-yl)piperidine, with a chemical formula of C₉H₁₅N₃O, the expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value within a very narrow tolerance (typically <5 ppm), thereby confirming the molecular formula and ruling out other potential formulas with the same nominal mass.

The data would typically be presented in a table comparing the calculated and found mass-to-charge ratios.

Table 1: Hypothetical HRMS Data for this compound (Note: This data is illustrative as no experimental results were found.)

| Parameter | Value |

| Chemical Formula | C₉H₁₅N₃O |

| Adduct | [M+H]⁺ |

| Calculated m/z | 182.1288 |

| Found m/z | Data not available |

| Difference (ppm) | Data not available |

Fragmentation Pathway Analysis for Structural Elucidation and Impurity Profiling

In mass spectrometry, particularly with techniques like tandem MS (MS/MS), the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that is unique to the molecule's structure, helping to confirm the connectivity of its atoms.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the piperidine (B6355638) and pyrazole (B372694) rings.

Fragmentation of the piperidine ring itself, often through the loss of ethylene (B1197577) or other small neutral molecules.

Loss of the methoxy (B1213986) group from the pyrazole ring.

Analyzing these pathways not only helps in confirming the primary structure but is also crucial for identifying and characterizing impurities or metabolites, which may exhibit related but distinct fragmentation patterns.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, angles, and stereochemistry, can be generated.

Determination of Absolute and Relative Stereochemistry

The compound this compound is chiral, as the piperidine ring is substituted at the C3 position. X-ray crystallography on a single crystal of an enantiomerically pure sample can determine the absolute stereochemistry (R or S configuration) without ambiguity, typically by using anomalous dispersion effects. For a racemic mixture that crystallizes accordingly, the technique would reveal the relative stereochemistry of molecules within the crystal lattice.

Accurate Bond Lengths, Bond Angles, and Torsion Angle Geometries

This technique would provide precise measurements of all geometric parameters within the molecule. This includes the lengths of all carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, as well as the angles between them. Torsion angles would define the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the pyrazole ring with respect to the piperidine ring.

Table 2: Representative Geometric Parameters from X-ray Diffraction (Note: This data is illustrative as no experimental results were found.)

| Parameter Type | Example (Atoms Involved) | Value |

| Bond Length | N1(pyrazole)-C(piperidine) | Data not available (Å) |

| Bond Angle | C2-C3-C4 (piperidine) | Data not available (°) |

| Torsion Angle | C2-N1-C5-C4 (pyrazole) | Data not available (°) |

Visualization of Intermolecular Interactions within the Crystal Lattice

The crystal structure analysis also reveals how molecules pack together in the solid state. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For this compound, the secondary amine of the piperidine ring could act as a hydrogen bond donor, while the pyrazole nitrogen atoms and the methoxy oxygen could act as hydrogen bond acceptors, potentially leading to the formation of chains or networks in the crystal lattice. Visualizing these interactions is key to understanding the physical properties of the solid material.

Following a comprehensive search for dedicated computational and theoretical studies on the chemical compound this compound, it has been determined that there is a lack of specific, publicly available research literature that directly investigates this molecule through the requested computational methods.

Detailed articles and data-rich analyses concerning Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and molecular dynamics simulations are contingent upon published scientific research. Without such foundational studies, it is not possible to generate a scientifically accurate and detailed article that adheres to the specific structural and content requirements of the user's request.

While computational studies exist for related structures, such as other pyrazole and piperidine derivatives, extrapolating this information would be speculative and would not provide the specific data required for this compound. Therefore, the creation of the requested article with detailed research findings and data tables cannot be fulfilled at this time.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.comijpsr.comijpbs.com This method is widely used in drug design to predict how a ligand, such as 3-(3-Methoxy-1H-pyrazol-1-yl)piperidine, might interact with a biological target, typically a protein receptor or an enzyme.

In the absence of a known biological target for this compound, hypothetical docking studies can be performed against various receptors or enzymes where pyrazole (B372694) and piperidine (B6355638) derivatives have shown activity. For instance, targets could include kinases, G-protein coupled receptors (GPCRs), or monoamine oxidases. The process involves preparing the 3D structure of the ligand and the target macromolecule. The ligand's conformational flexibility is often explored during the docking process to find the best possible fit within the binding site of the target.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher predicted affinity. These scoring functions take into account various energetic contributions such as electrostatic interactions, van der Waals forces, and desolvation penalties. The results of a docking simulation would provide a ranked list of possible binding poses, along with their predicted binding energies. Furthermore, the analysis of the docked poses reveals the key amino acid residues in the target's binding site that are involved in the interaction with the ligand.

A detailed analysis of the top-ranked docking pose can elucidate the specific molecular interactions that stabilize the ligand-target complex. For this compound, the following interactions could be anticipated:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors. The N-H group of the pyrazole (in its tautomeric form) or the piperidine nitrogen (if protonated) could act as hydrogen bond donors.

Hydrophobic Interactions: The piperidine ring and the pyrazole ring can engage in hydrophobic interactions with nonpolar residues of the binding pocket.

Electrostatic Interactions: The dipole moments of the pyrazole and methoxy groups can lead to favorable electrostatic interactions with charged or polar residues in the binding site.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -8.5 | Asp145, Leu23, Phe98 | Hydrogen bond, Hydrophobic |

| 2 | -8.2 | Glu101, Val30, Tyr99 | Hydrogen bond, Hydrophobic, Pi-cation |

| 3 | -7.9 | Lys45, Ala25, Trp100 | Hydrogen bond, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.govtandfonline.com These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

For a series of analogues of this compound, a QSAR model could be developed if experimental data on their biological activity (e.g., IC50 values) are available. The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), and should be validated with an external set of compounds.

Such a model could reveal, for instance, that the biological activity is positively correlated with the hydrophobicity of substituents on the piperidine ring and negatively correlated with the steric bulk of substituents on the pyrazole ring. This information would be invaluable for guiding the design of new, more potent analogues.

Development of QSAR Models Based on Computed Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazole and piperidine derivatives, various QSAR models have been developed to predict their activity against a range of biological targets. These models are built using a variety of computed molecular descriptors that quantify different aspects of a molecule's structure.

The development of a robust QSAR model typically involves the calculation of a wide array of molecular descriptors, followed by the selection of the most relevant ones using statistical methods like multiple linear regression (MLR) and genetic algorithms (GA). The predictive power of these models is then rigorously validated. For instance, in studies of similar heterocyclic compounds, both 2D and 3D descriptors have been employed to build predictive QSAR models. researchgate.netnih.gov

Table 1: Examples of Computed Molecular Descriptors Used in QSAR Models of Pyrazole-Piperidine Analogues

| Descriptor Type | Specific Examples | Information Encoded |

| Topological (2D) | Connectivity indices, Shape indices | Describes the atomic connectivity and overall shape of the molecule. |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Provides insights into the electronic properties and reactivity of the molecule. researchgate.net |

| 3D Descriptors | 3D-MoRSE, WHIM, RDF descriptors | Encodes information about the three-dimensional arrangement of atoms. |

| Physicochemical | LogP, Molar refractivity, Polar surface area | Relates to the compound's solubility, permeability, and overall "drug-likeness". nih.gov |

The selection of descriptors is crucial for the development of a predictive QSAR model. For example, a study on pyrazole-containing compounds might reveal that specific electronic and steric properties are key determinants of their biological activity. The methoxy group in this compound, being an electron-donating group, would significantly influence the electronic descriptors and could be a key factor in its interaction with biological targets. nih.gov

Prediction of Trends in Biological Interaction Potential for Compound Analogues

Computational methods are powerful tools for predicting how modifications to a chemical structure will affect its interaction with a biological target. Techniques such as molecular docking and molecular dynamics (MD) simulations are frequently used to visualize and analyze these interactions at an atomic level. eurasianjournals.com

Molecular docking studies can predict the preferred binding orientation of a ligand (such as this compound) within the active site of a protein. This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For pyrazole derivatives, docking studies have been instrumental in understanding their mechanism of action against various enzymes and receptors. nih.gov

MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights into the interaction. researchgate.net

By systematically modifying the structure of this compound in silico and predicting the binding affinity of the resulting analogues, researchers can identify modifications that are likely to enhance biological activity. For example, the introduction of different substituents on the piperidine or pyrazole ring can be explored to optimize interactions with the target protein. Structure-activity relationship (SAR) analysis derived from these computational predictions can guide the synthesis of new, more potent compounds. nih.gov

Table 2: Predicted Trends in Biological Interaction Potential for Analogues

| Analogue Modification | Predicted Effect on Interaction Potential | Rationale |

| Substitution on the piperidine ring | May increase or decrease affinity depending on the substituent and target. | Can influence steric fit and introduce new interaction points. |

| Modification of the methoxy group | Altering the size or electronics could modulate binding. | The methoxy group can act as a hydrogen bond acceptor. nih.govfrontiersin.org |

| Substitution on the pyrazole ring | Can significantly alter electronic properties and binding interactions. | The pyrazole ring is often a key pharmacophoric element. nih.gov |

| Introduction of chiral centers | Enantiomers may exhibit different binding affinities and activities. | Biological targets are often chiral, leading to stereospecific interactions. nih.gov |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial computational tool. It helps in the early identification of potential liabilities in drug candidates, allowing for their modification to improve their pharmacokinetic and safety profiles. mdpi.com For analogues of this compound, these predictions would be vital in guiding the design of compounds with a higher probability of success in later stages of drug development.

Chemical Reactivity and Derivatization Strategies

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine in the piperidine ring is the most nucleophilic and, therefore, the most reactive site in the molecule for derivatization. ambeed.com This nitrogen atom readily participates in a variety of reactions to form N-substituted derivatives.

The piperidine nitrogen can be functionalized through standard N-alkylation, N-acylation, and N-sulfonylation reactions, affording a wide range of derivatives.

N-Alkylation: This reaction involves treating the parent compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the acid formed. researchgate.net Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). researchgate.net Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), is another effective method for introducing alkyl groups. nih.gov

N-Acylation: Acyl groups can be introduced by reacting the piperidine with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine to scavenge the generated HCl. These reactions are generally high-yielding and proceed under mild conditions.

N-Sulfonylation: The synthesis of N-sulfonyl derivatives is achieved by reacting the piperidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or an aqueous base under Schotten-Baumann conditions.

Table 1: Examples of N-Substitution Reactions

| Reaction Type | Reagent | Base/Conditions | Expected Product |

|---|---|---|---|

| N-Methylation | Iodomethane (CH₃I) | K₂CO₃, DMF | 1-Methyl-3-(3-methoxy-1H-pyrazol-1-yl)piperidine |

| N-Ethylation | Bromoethane (EtBr) | K₂CO₃, MeCN | 1-Ethyl-3-(3-methoxy-1H-pyrazol-1-yl)piperidine |

| N-Benzylation | Benzyl Bromide | Et₃N, CH₂Cl₂ | 1-Benzyl-3-(3-methoxy-1H-pyrazol-1-yl)piperidine |

| N-Acetylation | Acetic Anhydride | Pyridine | 1-Acetyl-3-(3-methoxy-1H-pyrazol-1-yl)piperidine |

| N-Benzoylation | Benzoyl Chloride | Et₃N, CH₂Cl₂ | 1-Benzoyl-3-(3-methoxy-1H-pyrazol-1-yl)piperidine |

| N-Tosylation | Tosyl Chloride | Pyridine | 1-Tosyl-3-(3-methoxy-1H-pyrazol-1-yl)piperidine |

The functionalized piperidine nitrogen can serve as a handle for the construction of more complex, fused, or linked heterocyclic systems. For instance, N-alkylation with a reagent containing a second reactive group can be followed by an intramolecular cyclization to form a bicyclic system. An example would be the reaction with a haloalkene followed by a ring-closing metathesis or a palladium-catalyzed intramolecular Heck reaction. nih.gov Similarly, introducing a substituent with a nucleophilic or electrophilic center allows for subsequent annulation reactions to build new rings onto the piperidine nitrogen. nih.gov

Reactions at the Piperidine Carbon Atoms (C-2, C-4, C-5, C-6)

The carbon atoms of the piperidine ring are saturated and generally unreactive. Modifications at these positions typically require specific activation strategies.

Direct functionalization of the piperidine ring carbons is challenging. However, strategies exist for introducing substituents:

α-Lithiation and Electrophilic Quench: Deprotonation of the carbon atom alpha to the nitrogen (C-2 or C-6) can be achieved using a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent like TMEDA. This requires the nitrogen to be protected with a suitable group (e.g., Boc). The resulting lithiated species can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to introduce new functional groups.

Radical-Mediated Reactions: Radical reactions, such as the Hofmann-Löffler-Freytag reaction, could potentially be adapted to introduce functionality at the C-4 or C-5 positions by generating a nitrogen-centered radical that abstracts a hydrogen atom intramolecularly.

While not common, the piperidine ring can undergo cleavage or expansion under specific conditions.

Ring-Opening: Oxidative cleavage of the piperidine ring can be initiated by single-electron transfer photooxidation, leading to the formation of an acyclic aminoaldehyde. researchgate.net Certain reactions with reagents like chloroformates can also lead to ring-opening, depending on the N-substituent.

Ring-Expansion: Ring expansion of piperidines to larger heterocycles like azepanes is synthetically challenging but can be achieved through multi-step sequences, for example, involving a Tiffeneau-Demjanov rearrangement of a 2-(aminomethyl)piperidine derivative.

Reactions at the Pyrazole (B372694) Ring and Methoxy (B1213986) Substituent

The pyrazole ring is an electron-rich aromatic system, and its reactivity is influenced by the substituents. mdpi.com The piperidine group at N-1 and the methoxy group at C-3 both act as electron-donating groups, influencing the regioselectivity of electrophilic substitution.

Electrophilic Aromatic Substitution: The C-4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack. mdpi.com

Halogenation: Iodination can be readily achieved using iodine in the presence of an oxidizing agent or with N-iodosuccinimide (NIS). researchgate.net Bromination and chlorination can be performed with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can occur at the C-4 position using standard nitrating agents like nitric acid in sulfuric acid, although care must be taken to avoid degradation of the molecule.

Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride and DMF, would introduce a formyl group at the C-4 position, yielding a pyrazole-4-carbaldehyde derivative. nih.gov

Reactions of the Methoxy Group: The methoxy group is generally stable. However, it can be cleaved to the corresponding pyrazolol under harsh conditions. This demethylation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). masterorganicchemistry.com Selective cleavage may also be possible under specific radical conditions. nih.govresearchgate.net

Table 2: Examples of Reactions on the Pyrazole Ring and Methoxy Group

| Reaction Type | Reagent | Position | Expected Product |

|---|---|---|---|

| Iodination | N-Iodosuccinimide (NIS) | Pyrazole C-4 | 3-(4-Iodo-3-methoxy-1H-pyrazol-1-yl)piperidine |

| Bromination | N-Bromosuccinimide (NBS) | Pyrazole C-4 | 3-(4-Bromo-3-methoxy-1H-pyrazol-1-yl)piperidine |

| Formylation | POCl₃, DMF | Pyrazole C-4 | 1-(Piperidin-3-yl)-3-methoxy-1H-pyrazole-4-carbaldehyde |

| Demethylation | Boron Tribromide (BBr₃) | Methoxy Group | 1-(Piperidin-3-yl)-1H-pyrazol-3-ol |

Halogenation, Nitration, and Sulfonation of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the substituents on the ring. In the case of 3-(3-Methoxy-1H-pyrazol-1-yl)piperidine, the methoxy group at the C-3 position is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. Conversely, the piperidine ring attached at the N-1 position can exert both inductive and steric effects.

Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C-4 position. mdpi.com The electron-donating nature of the methoxy group at C-3 would further enhance the electron density at the C-4 and C-5 positions. However, the C-4 position is typically the most reactive site for electrophilic attack in pyrazoles. mdpi.com

Halogenation: The halogenation of pyrazole derivatives can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), and chlorination can be achieved with N-chlorosuccinimide (NCS). Iodination can be performed with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. Given the electronic properties of the 3-methoxy-1H-pyrazol-1-yl moiety, halogenation is expected to proceed readily at the C-4 position.

Table 1: Predicted Outcomes of Halogenation on this compound

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | 3-(4-Chloro-3-methoxy-1H-pyrazol-1-yl)piperidine |

| Bromination | N-Bromosuccinimide (NBS) | 3-(4-Bromo-3-methoxy-1H-pyrazol-1-yl)piperidine |

Nitration: Nitration of the pyrazole ring is typically accomplished using a mixture of nitric acid and sulfuric acid. rsc.org The electron-donating methoxy group would facilitate this reaction. The nitro group is anticipated to be introduced at the C-4 position of the pyrazole ring due to the directing effects of the existing substituents.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (oleum). Similar to halogenation and nitration, the sulfonic acid group is expected to be introduced at the C-4 position of the pyrazole ring.

Transformations of the Methoxy Group (e.g., Demethylation)

The methoxy group at the C-3 position of the pyrazole ring is a key site for functional group interconversion. A common transformation is demethylation to yield the corresponding hydroxyl group. This transformation is significant as it can alter the compound's polarity, hydrogen bonding capabilities, and potential biological activity.

Demethylation of aryl methyl ethers can be achieved using various reagents. organic-chemistry.org Strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI) can cleave the ether bond. libretexts.orglibretexts.orgmasterorganicchemistry.com Lewis acids, for instance, boron tribromide (BBr3), are also highly effective for this purpose. The reaction proceeds via the formation of an oxonium ion intermediate, followed by nucleophilic attack of the bromide or iodide ion on the methyl group. This yields the 3-hydroxy-1H-pyrazol-1-yl derivative and methyl halide as a byproduct. The resulting 3-hydroxypyrazole can exist in tautomeric forms with the corresponding pyrazolone (B3327878). researchgate.net

Table 2: Reagents for Demethylation of this compound

| Reagent | Product |

|---|---|

| Boron tribromide (BBr3) | 3-(3-Hydroxy-1H-pyrazol-1-yl)piperidine |

| Hydrogen bromide (HBr) | 3-(3-Hydroxy-1H-pyrazol-1-yl)piperidine |

Synthesis of Analogues for Structure-Activity Relationship (SAR) Exploration

The synthesis of analogues of this compound is a crucial step in understanding its structure-activity relationship (SAR) and optimizing its pharmacological profile. researchgate.net SAR studies involve systematically modifying different parts of the molecule to identify key structural features responsible for its biological activity.

Systematic Variations of the Methoxy-Pyrazole Moiety

The methoxy-pyrazole moiety offers several opportunities for systematic variation to probe its role in ligand-receptor interactions.

Modification of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to investigate the impact of steric bulk in this region. Bioisosteric replacement of the methoxy group with other functionalities such as a hydroxyl group (via demethylation), a fluorine atom, or a small alkyl group can provide insights into the importance of the oxygen atom and its hydrogen bond accepting capability. cambridgemedchemconsulting.comchemrxiv.org

Substitution on the Pyrazole Ring: Introduction of various substituents at the C-4 and C-5 positions of the pyrazole ring can explore the electronic and steric requirements for activity. Halogens, small alkyl groups, or electron-withdrawing groups like cyano or nitro can be introduced to modulate the electronic properties of the pyrazole ring.

Table 3: Illustrative Analogues with Variations in the Methoxy-Pyrazole Moiety

| Modification | Example Analogue | Rationale |

|---|---|---|

| Alkoxy chain length | 3-(3-Ethoxy-1H-pyrazol-1-yl)piperidine | Explore steric tolerance |

| Bioisosteric replacement | 3-(3-Fluoro-1H-pyrazol-1-yl)piperidine | Investigate electronic and hydrogen bonding effects |

| C-4 Substitution | 3-(4-Bromo-3-methoxy-1H-pyrazol-1-yl)piperidine | Probe for additional binding interactions |

Substituent Effects on the Piperidine Ring

The piperidine ring can be modified to investigate the influence of its conformation and substitution pattern on biological activity. mdpi.com

Position of Substitution: The point of attachment of the pyrazole moiety to the piperidine ring can be varied (e.g., 2- or 4-position) to assess the importance of the substituent's spatial orientation.

Introduction of Substituents: Small alkyl groups, polar functional groups (e.g., hydroxyl, amino), or fluorine atoms can be introduced at various positions on the piperidine ring. These modifications can influence the molecule's lipophilicity, basicity, and potential for additional interactions with a biological target. For instance, introducing substituents can affect the conformational preference of the piperidine ring, which may be crucial for optimal binding. frontiersin.org

Table 4: Illustrative Analogues with Variations on the Piperidine Ring

| Modification | Example Analogue | Rationale |

|---|---|---|

| Positional Isomer | 4-(3-Methoxy-1H-pyrazol-1-yl)piperidine | Assess impact of substituent orientation |

| Alkyl Substitution | 3-(3-Methoxy-1H-pyrazol-1-yl)-4-methylpiperidine | Investigate steric and conformational effects |

| Polar Substitution | 4-Hydroxy-3-(3-methoxy-1H-pyrazol-1-yl)piperidine | Explore potential for new hydrogen bonds |

Investigation of Linker Modifications between the Two Heterocycles

In the parent compound, the pyrazole and piperidine rings are directly connected. Introducing a linker between these two heterocyclic moieties can provide valuable SAR data by altering the distance and relative orientation of the two rings.

Linker Type and Length: Simple alkyl chains of varying lengths (e.g., methylene, ethylene) can be inserted between the pyrazole nitrogen and the piperidine ring. More rigid linkers, such as an amide or a triazole, could also be explored to restrict the conformational flexibility.

Linker Substitution: The linker itself can be substituted to introduce additional functionality or to fine-tune the physicochemical properties of the molecule.

Table 5: Illustrative Analogues with Linker Modifications

| Linker Type | Example Analogue | Rationale |

|---|---|---|

| Methylene Linker | 3-((3-Methoxy-1H-pyrazol-1-yl)methyl)piperidine | Increase distance and flexibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.